3-(2-Chloro-3-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-propenamide
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Overview
Description
3-(2-Chloro-3-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-propenamide is an organic compound characterized by its unique structure, which includes chloro, methoxy, and propenamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-propenamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 3-chloro-2-methylaniline in the presence of a base, followed by the addition of a propenamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(2-Chloro-3-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-propenamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(4-chloro-2-methylphenyl)-2-propenamide
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-propenamide is unique due to its specific arrangement of chloro, methoxy, and propenamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
853350-09-1 |
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Molecular Formula |
C17H15Cl2NO2 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(3-chloro-2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11-13(18)6-4-7-14(11)20-16(21)10-9-12-5-3-8-15(22-2)17(12)19/h3-10H,1-2H3,(H,20,21)/b10-9+ |
InChI Key |
VPAWXMLKWNNWTB-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl |
Origin of Product |
United States |
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